[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper
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Overview
Description
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: is a complex compound with the molecular formula C8H14CuN6S2 and a molecular weight of 321.91296 g/mol . This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves the reaction of copper salts with the corresponding ligand under controlled conditions. The ligand, [2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]] , is prepared by the condensation of N-methylhydrazinecarbothioamide with 1,2-dimethyl-1,2-ethanedione . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .
Scientific Research Applications
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique chemical properties.
Medicine: Preclinical studies have shown its potential as a therapeutic agent for ALS and Alzheimer’s disease.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves its ability to inhibit the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1). This inhibition prevents the nitration of cellular proteins, which is a key factor in the progression of neurodegenerative diseases . The compound also exhibits antioxidant properties, reducing lipid peroxidation and inhibiting ferroptosis .
Comparison with Similar Compounds
[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: is unique due to its specific ligand structure and its ability to cross the blood-brain barrier. Similar compounds include:
- Copper, [[2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis[N-phenylhydrazinecarbothioamidato-κN2,κS]] (2-)]-, (SP-4-2)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
These compounds share similar ligand structures but differ in their specific chemical and biological properties.
Properties
Molecular Formula |
C8H14CuN6S2 |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
copper;N-methyl-N'-[(E)-[(3E)-3-[(Z)-[methylamino(sulfido)methylidene]hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; |
InChI Key |
SBHDKYTVDCRMOE-JPAPVDFESA-L |
Isomeric SMILES |
C/C(=N\N=C(/[S-])\NC)/C(=N/N=C(\[S-])/NC)/C.[Cu+2] |
Canonical SMILES |
CC(=NN=C(NC)[S-])C(=NN=C(NC)[S-])C.[Cu+2] |
Origin of Product |
United States |
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